methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
Description
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS: 1374985-05-3) is a chiral compound with the molecular formula C₁₁H₁₃ClF₃NO₂ and a molecular weight of 283.67 g/mol . It exists as a solid with 98% purity and is structurally characterized by a methyl ester group, an amino moiety, and a 2,4,5-trifluorophenyl substituent. This compound is notable for its role as a synthetic intermediate in the production of sitagliptin analogs and other antidiabetic agents . Its (R)-enantiomer is specifically highlighted in pharmacological studies due to its stereospecific interactions with biological targets .
Properties
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUQANPVYGJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2,4,5-trifluorophenylacetic acid: This involves the conversion of 2,4,5-trifluorophenylacetic acid to its corresponding amide, followed by esterification with methanol in the presence of an acid catalyst.
From 2,4,5-trifluorophenylbutanoic acid: This method involves the reduction of 2,4,5-trifluorophenylbutanoic acid to the corresponding amine, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve the desired product quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: Substituted derivatives of the original compound are common products.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features make it particularly valuable in developing drugs targeting neurological disorders and metabolic diseases.
Key Intermediate for DPP-4 Inhibitors
This compound serves as an essential intermediate in the synthesis of sitagliptin, a well-known DPP-4 inhibitor used for treating type II diabetes. The synthesis process involves several steps, including dehydration condensation reactions and acidification treatments that yield high purity and efficiency .
Biological Studies
Enzyme Inhibition Studies
The compound is employed in research investigating enzyme inhibition mechanisms. Its unique trifluorophenyl group enhances binding affinity to various biological targets, making it suitable for studying receptor interactions and enzyme kinetics.
Case Study: Anti-Diabetic Activity
Research has demonstrated that derivatives of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibit significant anti-diabetic activity. A study highlighted the compound's effectiveness in lowering blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent .
Industrial Applications
Intermediate for Agrochemicals
In addition to its pharmaceutical uses, this compound acts as an intermediate in the production of agrochemicals. Its application in developing herbicides and pesticides is notable due to its efficacy and stability.
Chemical Research
Development of New Synthetic Methodologies
The compound is also utilized in chemical research for developing new synthetic methodologies. Researchers explore its reactivity patterns to create novel compounds with potential applications across various fields.
Mechanism of Action
The mechanism by which methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Ester Group
Menthyl 3-amino-4-(2,4,5-trifluorophenyl)butyrate (BHF)
- Structure : The methyl ester is replaced with a bulkier menthyl group.
- Activity : In diabetic mouse models, BHF demonstrated potent hypoglycemic effects, with 40 mg/kg outperforming metformin and 10 mg/kg showing efficacy .
Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride (CAS: 169605-23-6)
- Structure: Lacks the aromatic phenyl ring; features a trifluorobutanoate chain.
- Properties : Lower molecular weight (207.58 g/mol ) and melting point (96–101°C ) .
- Implication : Absence of the aromatic ring likely reduces target binding affinity, as π-π interactions with biological receptors (e.g., DPP-4 in diabetes) are critical .
Modifications to the Phenyl Substituent
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride (CAS: 1204818-19-8)
- Structure : Free carboxylic acid instead of a methyl ester.
- Properties : Molecular weight 269.65 g/mol ; lower lipophilicity compared to the ester form .
- Implication : The free acid may exhibit reduced bioavailability, as ester prodrugs are typically designed to enhance absorption .
Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride
- Structure : Substitutes 2,4,5-trifluorophenyl with a nitro group.
- No activity data available, but nitro groups often influence metabolic stability .
Comparative Data Table
Biological Activity
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride, also known as (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS No. 1374985-05-3), is a compound of significant interest in pharmaceutical research. This compound is primarily recognized as an impurity in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This article explores its biological activity, synthesis, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃N₀₂ |
| Molecular Weight | 283.67 g/mol |
| CAS Number | 1374985-05-3 |
| Synonyms | Sitagliptin Impurity 60 |
Biological Activity
DPP-4 Inhibition
The primary biological activity of this compound lies in its role as an intermediate in the synthesis of DPP-4 inhibitors. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme leads to increased levels of these hormones, which helps to lower blood glucose levels.
Research indicates that compounds like this compound can effectively inhibit DPP-4 activity. For instance, studies have demonstrated that certain derivatives exhibit potent DPP-4 inhibition with IC50 values comparable to established inhibitors like Sitagliptin .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with readily available precursors such as trifluorophenyl compounds and amino acids.
- Reagents and Conditions : Common reagents include various coupling agents and solvents like methanol or acetic acid under controlled temperatures.
- Purification : The final product is usually purified through crystallization or chromatography to achieve the desired purity level.
Case Study: Synthesis Methodology
A notable synthesis method described by Kümmerle et al. (2012) outlines the use of ammonium acetate and methanol at elevated temperatures to yield high-purity methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate with yields exceeding 90% .
Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits DPP-4 activity in human plasma samples.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the trifluorophenyl group can enhance inhibitory potency against DPP-4 .
Q & A
Q. What are the recommended synthetic routes for methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride?
- Methodological Answer : The synthesis typically involves fluorination, esterification, and amine protection/deprotection steps. For fluorinated analogs, microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can improve yields by 15–20% compared to conventional heating . Fluorination of the phenyl ring may employ electrophilic substitution using HF or fluorinating agents like Selectfluor® under inert conditions . The final hydrochloride salt is formed via HCl gas bubbling in anhydrous ether, followed by crystallization in methanol .
Q. Table 1: Key Synthesis Variables
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., trifluorophenyl protons appear as doublets at δ 6.8–7.2 ppm) and confirm ester/amine groups .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 270.1 (calculated for C₁₁H₁₁F₃NO₂⁺) .
- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=O (1720–1740 cm⁻¹) confirm functional groups .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NH₄F buffer for amine retention .
- Crystallization : Recrystallize from methanol/ether (1:3 v/v) to remove unreacted starting materials .
- HPLC Analysis : Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile (70:30) mobile phase; retention time ~8.2 minutes .
Advanced Research Questions
Q. How can low yields in fluorination steps be addressed?
- Methodological Answer : Low yields often stem from incomplete electrophilic substitution. Strategies include:
- Catalyst Optimization : Use BF₃·Et₂O (5 mol%) to enhance fluorine incorporation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
- Reaction Monitoring : Track progress via ¹⁹F NMR (δ -110 to -120 ppm for CF₃ groups) to halt reactions at ≥90% conversion .
Q. What mechanisms underlie this compound’s interactions with amino acid-metabolizing enzymes?
- Methodological Answer : The trifluoromethyl group acts as a bioisostere for hydrophobic residues (e.g., leucine), enabling competitive inhibition. For example:
- Glutamate Dehydrogenase : IC₅₀ values of 12 µM suggest binding to the active site’s hydrophobic pocket .
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive (↑ Km, unchanged Vmax) vs. non-competitive inhibition .
Q. How should contradictions in NMR and MS data be resolved?
- Methodological Answer :
- Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or adducts (e.g., [M+Na]⁺ in MS) .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., NH₂ → ND₂) to confirm amine-related signals .
- Cross-Validation : Compare with computational predictions (DFT for ¹³C shifts; error margin ±3 ppm) .
Q. How does this compound compare structurally and functionally to analogs?
- Methodological Answer : Table 2: Comparative Analysis of Fluorinated Amino Acid Derivatives
Data-Driven Experimental Design Considerations
- Sample Preparation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- Stability Testing : Store lyophilized samples at -80°C; aqueous solutions degrade by 15% after 72 hours at 25°C .
- Biological Assays : Use HEK293 cells transfected with target enzymes (e.g., GDH) and measure ATP depletion via luminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
